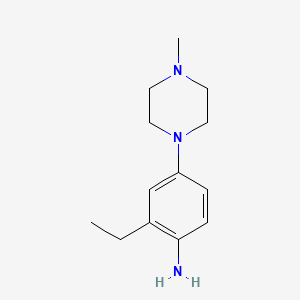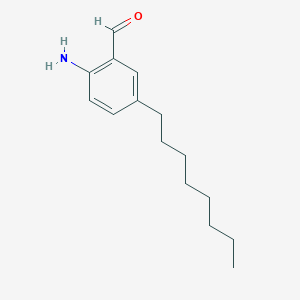
2-Amino-5-octylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-octylbenzaldehyde is an organic compound with the molecular formula C15H23NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 2-position and an octyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-octylbenzaldehyde typically involves the reduction of 2-nitro-5-octylbenzaldehyde. The process begins with the nitration of 5-octylbenzaldehyde to introduce the nitro group at the 2-position. This is followed by a reduction step, where the nitro group is converted to an amino group using reducing agents such as iron powder and hydrochloric acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and reduction steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-octylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acidic conditions with aldehydes or ketones to form imines.
Major Products Formed:
Oxidation: 2-Amino-5-octylbenzoic acid.
Reduction: 2-Amino-5-octylbenzyl alcohol.
Substitution: Schiff bases or imines.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-octylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-octylbenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can react with nucleophiles, forming covalent bonds that modify the activity of enzymes and other proteins. These interactions can affect cellular pathways and processes, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an octyl group.
2-Amino-5-ethylbenzaldehyde: Contains an ethyl group at the 5-position.
2-Amino-5-phenylbenzaldehyde: Substituted with a phenyl group at the 5-position.
Uniqueness: 2-Amino-5-octylbenzaldehyde is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties. This can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where longer alkyl chains are advantageous .
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-amino-5-octylbenzaldehyde |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-13-9-10-15(16)14(11-13)12-17/h9-12H,2-8,16H2,1H3 |
InChI-Schlüssel |
WXZGUTFYNWGZPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C=C1)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)
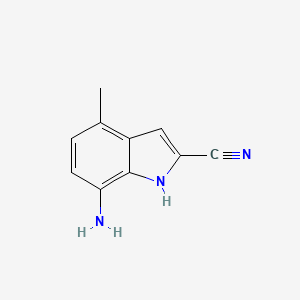
![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)
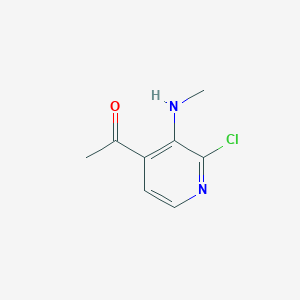
![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)
![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)

![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)

![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)
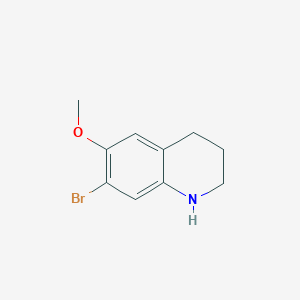
![1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676211.png)
